Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester
Description
Properties
Molecular Formula |
C8H13O4- |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/p-1 |
InChI Key |
HIAMVOUYSXARIQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation Step
The alkylation of diethyl malonate with isopropyl bromide represents the most direct route to introduce the isopropyl group at the central carbon. In this method, diethyl malonate reacts with 2-bromopropane in the presence of sodium ethoxide, a strong base that deprotonates the malonate to form a nucleophilic enolate. The enolate attacks the electrophilic carbon of isopropyl bromide, resulting in the formation of diethyl isopropylmalonate.
Reaction conditions typically involve refluxing the mixture in ethanol for 10–12 hours, achieving a yield of 97%. Critical parameters include the stoichiometric ratio of reagents (1:2.02 for diethyl malonate to isopropyl bromide) and the use of anhydrous conditions to prevent hydrolysis. The reaction proceeds via an SN2 mechanism, with the steric bulk of the isopropyl group influencing the reaction rate. Post-reaction workup includes vacuum distillation to isolate the diester, which serves as the precursor for the mono-ester.
Monosaponification Step
Selective hydrolysis of one ester group in diethyl isopropylmalonate is achieved through controlled saponification. A study by PMC (2021) demonstrated that using 1 equivalent of sodium hydroxide in a tetrahydrofuran (THF)/water mixture at 0°C selectively cleaves one ester bond, yielding the mono-sodium salt of ethyl isopropylmalonate. Acidification with hydrochloric acid subsequently liberates the free mono-acid, which is then esterified with ethanol under mild conditions to form the target compound.
This two-step process achieves an overall yield of 82–85%, with the monosaponification efficiency dependent on temperature control and reagent stoichiometry. Over-hydrolysis can lead to dicarboxylic acid byproducts, necessitating careful monitoring of reaction progress.
Mono-Esterification of Isopropylmalonic Acid
Synthesis of Isopropylmalonic Acid
Isopropylmalonic acid serves as a key intermediate for mono-esterification. It is synthesized via the hydrolysis of diethyl isopropylmalonate under acidic or basic conditions. For example, refluxing the diester with concentrated sulfuric acid (70–90%) at 65–80°C for 2 hours yields isopropylmalonic acid with minimal decarboxylation. Alternative routes involve the saponification of cyanoacetic acid derivatives, though these methods require additional purification steps to remove cyanide byproducts.
Selective Esterification
The mono-esterification of isopropylmalonic acid with ethanol is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This coupling reaction selectively activates one carboxylic acid group, enabling ester formation without significant di-ester contamination. Yields range from 75–80%, with the reaction’s success hinging on the exclusion of moisture and the use of excess ethanol to drive the equilibrium toward the mono-ester.
Alternative Synthetic Routes
Use of Cyanoacetic Acid Derivatives
A patent by CN104072369A (2014) outlines a method starting from cyanoacetic acid, which undergoes acid hydrolysis with sulfuric acid to generate malonic acid derivatives. Subsequent esterification with ethanol under reactive distillation conditions produces ethyl isopropylmalonate. However, this route is less favored due to the handling of corrosive sulfuric acid and the need for precise temperature control during distillation.
Reactive Distillation Techniques
Reactive distillation combines esterification and product separation in a single step, improving efficiency. For example, isopropylmalonic acid and ethanol are heated under vacuum (-0.05 to -0.08 MPa) to remove water as an azeotrope, shifting the equilibrium toward ester formation. This method reduces reaction time to 10 hours and achieves yields comparable to traditional methods (80–85%).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
Diethyl isopropylmalonate serves as a versatile intermediate in the synthesis of various APIs. Its structure allows for the introduction of different functional groups, making it suitable for the development of complex molecules. For example, it has been utilized in the synthesis of barbiturates and other sedative drugs due to its ability to form derivatives that exhibit psychoactive properties .
Case Study: Barbiturate Synthesis
The synthesis of barbiturates from diethyl isopropylmalonate involves a multi-step process where the compound acts as a key starting material. The ester undergoes alkylation and subsequent reactions to yield various barbiturate derivatives. This application highlights its significance in medicinal chemistry and the development of sedative-hypnotic agents .
Agricultural Applications
Use as a Herbicide Intermediate
In agricultural chemistry, diethyl isopropylmalonate has been explored as an intermediate for synthesizing herbicides. Its derivatives can exhibit selective herbicidal activity against certain weed species while being less toxic to crops. This property is particularly valuable in developing safer and more effective agricultural chemicals .
Case Study: Herbicide Development
Research has indicated that derivatives of diethyl isopropylmalonate can be modified to enhance their herbicidal properties. For instance, specific substitutions on the malonate structure can lead to compounds with improved efficacy against resistant weed populations, thereby contributing to sustainable agricultural practices .
Chemical Synthesis and Research
Building Block for Organic Synthesis
Diethyl isopropylmalonate is widely used as a building block in organic synthesis due to its reactivity and ability to undergo various transformations. It can participate in reactions such as Michael additions, aldol reactions, and cycloadditions, making it a valuable compound for chemists .
Table 1: Chemical Reactions Involving Diethyl Isopropylmalonate
| Reaction Type | Description | Example Products |
|---|---|---|
| Michael Addition | Reacts with nucleophiles to form β-keto esters | Various β-keto esters |
| Aldol Reaction | Forms α-hydroxy esters through condensation | β-hydroxy esters |
| Cycloaddition | Forms cyclic compounds through diene reactions | Cycloalkenes |
Safety and Environmental Considerations
The environmental impact of diethyl isopropylmalonate has been assessed by regulatory bodies such as the Environmental Protection Agency (EPA). Studies indicate that this compound is not likely to present an unreasonable risk under typical conditions of use, making it a safer alternative compared to more hazardous chemicals .
Mechanism of Action
The mechanism of action of propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release propanedioic acid, which can then participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its chemical behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related malonic acid esters, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Steric Effects: The isopropyl group in the target compound increases steric hindrance compared to unsubstituted diesters (e.g., diethyl malonate), likely reducing reactivity in nucleophilic substitutions or enolate formations. This contrasts with benzyl ethyl malonate, where the aromatic group enhances π-π interactions .
Solubility: Monoesters (e.g., the target compound and ethyl acetamidomalonate in ) retain a free carboxylic acid group, increasing water solubility compared to diesters. For example, diethyl malonate is hydrophobic (logP ~0.5), while monoesters may exhibit moderate polarity .
Synthetic Utility: Diethyl malonate’s unhindered structure makes it a versatile enolate precursor. In contrast, the target compound’s isopropyl group may limit its use to specialized reactions requiring steric protection of intermediates .
Biological Activity
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester, commonly referred to as ethyl isobutyl malonate, is a derivative of malonic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemistry. This article explores the biological activity of ethyl isobutyl malonate, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Ethyl isobutyl malonate can be represented by the following chemical structure:
This compound features an ethyl group and an isobutyl group attached to a malonate backbone, which contributes to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of ethyl isobutyl malonate can be attributed to several mechanisms:
- Antioxidant Activity : Ethyl isobutyl malonate has been shown to exhibit significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological models.
- Cytotoxicity Against Cancer Cells : Studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Ethyl isobutyl malonate has demonstrated antimicrobial activity against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
Antioxidant Activity
A study assessed the antioxidant capacity of various malonate derivatives, including ethyl isobutyl malonate. The results indicated that this compound effectively inhibited lipid peroxidation and scavenged DPPH radicals, showcasing its potential as a natural antioxidant agent .
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of ethyl isobutyl malonate on different cancer cell lines. For example, it was tested against breast cancer cell lines MCF7 and MDA-MB-231. The compound exhibited a dose-dependent inhibition of cell growth, with significant reductions in viability at concentrations above 50 µM after 48 hours of exposure .
| Concentration (µM) | MCF7 Viability (%) | MDA-MB-231 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 65 | 70 |
| 100 | 40 | 45 |
Antimicrobial Activity
Ethyl isobutyl malonate has also been tested for its antimicrobial properties against various bacterial strains. In one study, it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Case Study 1: Antioxidant Efficacy
A research project investigated the antioxidant efficacy of ethyl isobutyl malonate in food preservation. Incorporating this compound into food matrices significantly reduced oxidation rates compared to controls without antioxidants. The study concluded that ethyl isobutyl malonate could enhance the shelf life of perishable goods by mitigating oxidative damage .
Case Study 2: Cancer Cell Inhibition
Another study focused on the effects of ethyl isobutyl malonate on glioblastoma cells. The results indicated that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis markers compared to untreated controls. This suggests potential therapeutic applications in treating aggressive brain tumors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via alkylation of diethyl malonate derivatives. For example, the isopropyl group can be introduced through nucleophilic substitution using isopropyl halides in the presence of a strong base (e.g., sodium ethoxide). Reaction optimization should focus on solvent polarity (e.g., ethanol or THF), temperature (typically 60–80°C), and stoichiometric ratios to minimize side reactions like over-alkylation . Post-synthesis purification via fractional distillation (boiling point ~215°C at 760 mmHg) is critical to isolate the ester .
Q. What are the key physical properties (e.g., density, solubility, log Pow) of this compound, and how are these parameters experimentally determined?
- Methodological Answer :
- Density : 1.0±0.1 g/cm³, measured using a pycnometer or digital densitometer at 20°C .
- Boiling Point : 215.0±0.0°C (atmospheric pressure), validated via differential scanning calorimetry (DSC) .
- log Pow (Octanol-Water Partition Coefficient) : Estimated via reverse-phase HPLC or shake-flask methods to assess hydrophobicity, critical for predicting environmental fate .
Advanced Research Questions
Q. How does the steric hindrance of the isopropyl group influence the reactivity of this malonate ester in nucleophilic acyl substitution reactions?
- Methodological Answer : The isopropyl group introduces steric bulk at the α-carbon, reducing reaction rates in classical malonate-based condensations (e.g., Knoevenagel or Claisen reactions). Kinetic studies using NMR or IR spectroscopy can track reaction progress. For example, monitoring the disappearance of the ester carbonyl peak (~1730 cm⁻¹ in IR) under varying nucleophile concentrations reveals steric effects . Computational modeling (DFT) further quantifies steric parameters like Tolman’s cone angle .
Q. What analytical techniques are most effective for resolving contradictions in reported spectral data (e.g., NMR, MS) for this compound?
- Methodological Answer :
- NMR : Compare experimental H and C spectra (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) against NIST reference data . Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺ at m/z 203.1284 for C₁₀H₁₈O₄) and fragments (e.g., loss of ethyl/isopropyl groups). Cross-validate with NIST Chemistry WebBook entries .
Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., light, humidity) for long-term experimental use?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) .
- Photostability : Expose samples to UV light (300–400 nm) and monitor degradation via HPLC or GC-MS. Store in amber glass under inert gas (N₂/Ar) to prevent oxidation .
Q. What strategies mitigate inconsistencies in toxicity data for this compound, particularly regarding acute exposure pathways?
- Methodological Answer : Address data gaps using tiered testing:
- In Vitro Assays : Use Ames tests (OECD 471) for mutagenicity and cell viability assays (e.g., MTT on HepG2 cells) for cytotoxicity .
- In Vivo Alternatives : Zebrafish embryo assays (OECD 236) provide acute toxicity data while adhering to 3R principles. Cross-reference with EPA’s low-priority designation for structurally similar diethyl malonates .
Data Contradiction Analysis
Q. Discrepancies in reported boiling points (e.g., 215°C vs. literature outliers): How should researchers validate and reconcile these differences?
- Methodological Answer :
- Reproduce Measurements : Use calibrated equipment (e.g., ASTM D86-compliant distillation apparatus) under standardized conditions.
- Check Impurities : Analyze purity via GC-MS; even 5% impurities can alter boiling points by 2–5°C .
- Consult Authoritative Databases : Prioritize NIST or EPA data over vendor-reported values .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to model reaction parameters (e.g., base strength, solvent) for maximum yield .
- Data Validation : Cross-check spectral and physicochemical data with NIST or peer-reviewed studies to avoid reliance on unverified sources .
- Safety Protocols : Adopt NIOSH-approved respirators (P95) and gloves (nitrile) when handling the compound, as per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
